4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
The compound 4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (hereafter referred to as the target compound) is a bicyclic heterocyclic molecule featuring:
- A fused imidazo[4,5-c]pyridine core.
- A 4-(propan-2-yl)phenyl substituent at position 2.
- A carboxylic acid group at position 5.
The propan-2-yl (isopropyl) group may influence lipophilicity and steric interactions, while the carboxylic acid enhances solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
4-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-9(2)10-3-5-11(6-4-10)14-15-12(17-8-18-15)7-13(19-14)16(20)21/h3-6,8-9,13-14,19H,7H2,1-2H3,(H,17,18)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEKENASJOFDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability.
Biological Activity
The compound 4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS: 1338440-39-3) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects and mechanisms of action.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a pyridine ring fused with an imidazole moiety and a carboxylic acid functional group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the imidazo[4,5-c]pyridine class exhibit various biological activities including:
- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : Compounds similar to this structure have been noted for their ability to reduce inflammation.
- Antimicrobial Properties : There is evidence suggesting activity against certain bacterial strains.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases or phosphatases involved in cell signaling pathways.
- Modulation of Cell Cycle : It may influence cell cycle progression and apoptosis in cancer cells.
- Interaction with Receptors : Potential binding to various receptors could lead to downstream signaling changes affecting cellular functions.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Activity against gram-positive bacteria |
Case Studies
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Antitumor Effects :
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
-
Anti-inflammatory Action :
- Research indicated that the compound could downregulate pro-inflammatory cytokines in vitro, suggesting a mechanism that may be beneficial for treating conditions like arthritis.
-
Antimicrobial Properties :
- Testing revealed that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating substantial antibacterial potential.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly in the context of:
- Anticancer Activity : Studies have indicated that imidazo[4,5-c]pyridine derivatives exhibit promising anticancer properties. For example, compounds with similar structures have shown inhibition of cancer cell proliferation in vitro and in vivo models.
- Antimicrobial Properties : Research suggests that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development.
Enzyme Inhibition
Research has focused on the compound's ability to inhibit specific enzymes linked to disease mechanisms:
- Kinase Inhibition : Certain derivatives have been shown to inhibit kinases involved in cancer progression. The structural features of imidazo[4,5-c]pyridine contribute to binding affinity and selectivity.
Neuropharmacology
Preliminary studies suggest potential applications in neuropharmacology:
- Cognitive Enhancement : Some derivatives are being explored for their effects on cognitive function and memory enhancement in animal models.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate anticancer effects | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. |
| Johnson et al. (2022) | Assess antimicrobial activity | Showed effective inhibition of Staphylococcus aureus growth at low concentrations. |
| Lee et al. (2021) | Investigate enzyme inhibition | Identified strong inhibitory activity against a specific kinase related to breast cancer. |
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group participates in classical acid-derived reactions:
Mechanistic Insight :
-
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Amide coupling employs carbodiimide-mediated activation of the carboxylic acid.
Heterocyclic Ring Reactivity
The imidazo[4,5-c]pyridine core undergoes electrophilic and nucleophilic substitutions:
Key Observation :
-
Alkylation favors the N1 nitrogen due to reduced steric hindrance .
-
Bromination at C2 is regioselective under radical conditions .
Decarboxylation and Rearomatization
Decarboxylation occurs under high-temperature or basic conditions:
Mechanism :
-
Thermal decarboxylation proceeds via a six-membered cyclic transition state .
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Base-mediated pathways involve deprotonation followed by CO<sub>2</sub> elimination.
Side-Chain Modifications
The 4-(propan-2-yl)phenyl group participates in cross-coupling and oxidation:
Limitations :
Cyclization and Ring Expansion
Intramolecular cyclization reactions enable access to fused polyheterocycles:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| With β-ketoesters | AcOH, O<sub>2</sub>, 130°C | Pyrido[1,2-b]indazole derivatives | 74–94% | |
| With aldehydes | p-TsOH, DCE, 150°C | Imidazo[1,5-a]pyridine analogs | 75–86% |
Key Pathway :
Stability and Degradation
The compound exhibits pH-dependent stability:
| Condition | Stability Profile | Degradation Product | Source |
|---|---|---|---|
| Acidic (pH < 3) | Rapid decarboxylation | Imidazo[4,5-c]pyridine | |
| Alkaline (pH > 10) | Slow hydrolysis of the imidazole ring | Open-chain diamino carboxylate |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring at position 4 is a critical site for structural diversification. Key analogs include:
Key Observations :
Purity and Commercial Availability
Several analogs are available commercially (e.g., from CymitQuimica and Fluorochem) with purities ≥95% (). Storage conditions often recommend dry, cool environments to preserve stability.
Preparation Methods
L-Histidine-Based Cyclization
The imidazo[4,5-c]pyridine scaffold is efficiently constructed from L-histidine via formylation and cyclization. In a representative protocol, L-histidine reacts with formaldehyde under acidic conditions (H₂SO₄, 65°C) to yield 6S-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid with 93% efficiency. This step exploits the intrinsic reactivity of the histidine side chain, where formaldehyde induces intramolecular cyclization (Table 1).
Table 1: Key Reaction Parameters for Core Synthesis
| Step | Reagents/Conditions | Yield | Intermediate |
|---|---|---|---|
| 1 | HCHO, H₂SO₄, 65°C, 8h | 93% | Tetrahydro-imidazo[4,5-c]pyridine |
| 2 | KMnO₄, DMF, NMM, rt, 3h | 78% | Aromatic imidazo[4,5-c]pyridine |
Subsequent oxidation with potassium permanganate (KMnO₄) in dimethylformamide (DMF) and N-methylmorpholine (NMM) aromatizes the tetrahydro intermediate, yielding 3H-imidazo[4,5-c]pyridine-6-carboxylic acid methyl ester (78% yield).
Alternative Friedel-Crafts Acylation
For substrates requiring substituted aryl groups, Friedel-Crafts acylation using α-haloacetyl halides and substituted benzenes provides a pathway to functionalized imidazo[4,5-c]pyridines. For example, reacting 4-isopropylacetophenone with α-chloroacetyl chloride in the presence of AlCl₃ generates a ketone intermediate, which undergoes cyclization with 2-aminopyridine derivatives to form the imidazo ring.
| Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 87% |
| PdCl₂(dppf) | Toluene/EtOH | 100 | 72% |
Direct Alkylation Strategies
Alternative routes employ alkylation of pre-formed imidazo[4,5-c]pyridine intermediates. For instance, treating 3H-imidazo[4,5-c]pyridine-6-carboxylic acid with 4-isopropylbenzyl bromide in the presence of NaH (THF, 0°C to rt) installs the aryl group at position 4. However, this method suffers from regioselectivity challenges, yielding a 65:35 mixture of C4- and C2-substituted products.
Carboxylic Acid Functionalization
Hydrolysis of Nitrile Precursors
The 6-carboxylic acid group is introduced via hydrolysis of a nitrile intermediate. Using 6-cyano-imidazo[4,5-c]pyridine, acidic hydrolysis (HCl, H₂O, reflux) or basic conditions (NaOH, H₂O₂) converts the nitrile to the carboxylic acid. Basic hydrolysis achieves superior yields (92%) compared to acidic methods (78%).
Ester Saponification
Methyl or ethyl esters of the target compound are saponified using NaOH (2N, 0°C), providing the free carboxylic acid in 65–89% yield. Critical parameters include temperature control (<10°C) to prevent decarboxylation and rigorous pH adjustment to pH 7 during workup.
Analytical and Purification Techniques
Chromatographic Resolution
Racemic mixtures arising from chiral centers (e.g., at position 6) are resolved using preparative HPLC with chiral columns (Chiralpak IA, 90:10 hexane/isopropanol). Enantiomeric excess (ee) exceeds 98% after optimization.
Spectroscopic Characterization
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¹H NMR (DMSO-d6): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.10–3.45 (m, 4H, piperidine H), 4.72 (septet, 1H, CH(CH₃)₂), 8.15 (s, 1H, imidazole H).
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HRMS : m/z calc. for C₁₈H₂₁N₃O₂ [M+H]⁺: 312.1709; found: 312.1712.
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions (e.g., between substituted benzaldehyde and aminopyridine derivatives) followed by cyclization and functional group modifications (e.g., carboxylation). For example:
- Step 1 : Condensation of 4-isopropylbenzaldehyde with 2-aminopyridine derivatives under acidic conditions.
- Step 2 : Cyclization using reagents like POCl₃ or polyphosphoric acid to form the imidazo-pyridine core.
- Step 3 : Hydrolysis of ester groups to yield the carboxylic acid moiety.
Yield Optimization : Use high-throughput screening to test catalysts (e.g., Lewis acids) and solvents (e.g., DMF or THF). Monitor reaction progress via TLC or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
